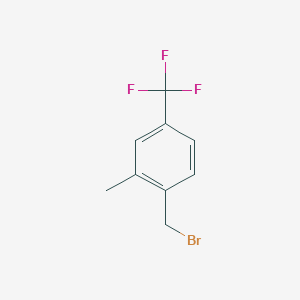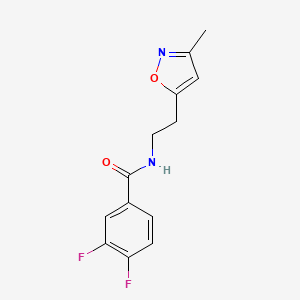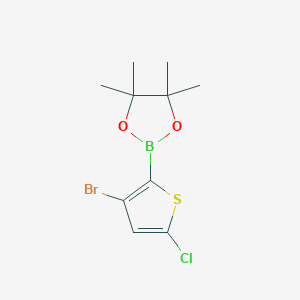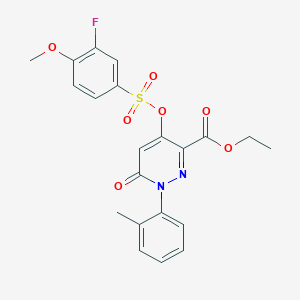
1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6BrF3 . It is also known as 4-(Trifluoromethyl)benzyl bromide .
Synthesis Analysis
While specific synthesis methods for “1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene” were not found in the search results, similar compounds such as 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene are available for purchase for research purposes .Molecular Structure Analysis
The molecular weight of “1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene” is 225.006 . The InChI (International Chemical Identifier) string for this compound is InChI=1S/C7H4BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H .Physical And Chemical Properties Analysis
The density of a similar compound, 1-(bromomethyl)-3-(trifluoromethyl)benzene, is 1.565 g/mL at 25 °C (lit.), and its boiling point is 69 °C/4 mmHg (lit.) . The compound has a vapor pressure of 22.1mmHg at 25°C .Scientific Research Applications
Fluorescence-Based Materials and Techniques
1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene can be used in the development of single-benzene-based fluorophores (SBBFs). These fluorophores have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone . They are used in various basic research fields and industries, including analytical, imaging, and sensing techniques .
Synthesis of Derivatives
This compound can be used as a starting material for the synthesis of various derivatives. For example, it can be used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion , which acts as a stabilizing counterion for electrophilic organic and organometallic cations .
Development of Fluorophores
The compound can be used in the development of organic molecule-based fluorophores. These fluorophores have ushered in a new era in biology and materials science .
Materials Science Fields
1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene can be used in the development of new SBBF derivatives in fluorophore-related materials science fields .
Spectroelectrochemistry
The compound can be used in the study of spectroelectrochemical properties of metal-free and metallophthalocyanine . This helps in understanding their redox behaviors .
Preparation of Other Compounds
1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene can be used in the preparation of other compounds such as 1-Bromo-4- (trifluoromethoxy)benzene, 1-Bromo-4- [ (trifluoromethyl)sulfonyl]benzene, 1-Bromo-3-fluoro-4- (trifluoromethoxy)benzene, 1-Bromo-4- (trimethylsilyl)benzene, 1-Bromo-4-ethoxy-2- (trifluoromethyl)benzene, 1-Bromo-4- (1,1-difluoroethyl)benzene, 1-Bromo-4- (difluoromethyl)benzene, 1- (2-Iodoethynyl)-4- (trifluoromethyl)benzene, 1-bromo-3- (4-morpholino)benzene, 1-BROMO-4- (4-NITROPHENOXY)BENZENE, 1-BROMO-4-CYCLOHEXYL-BENZENE, 1- [ (Trimethylsilyl)ethynyl]-4- (trifluoromethyl)benzene, 1-Bromo-4-fluoro-2- (2,2,2-trifluoroethyl)benzene, 1-BROMO-4- (1,2-DIBROMOETHYL)BENZENE .
Safety and Hazards
According to the Safety Data Sheet, “1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene” is classified as a skin corrosive/irritant and can cause serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding dust formation, not breathing dust, mist, gas or vapors, and wearing protective gloves, protective clothing, eye protection, and face protection .
Future Directions
While specific future directions for “1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene” were not found in the search results, similar compounds are being used in various research fields. For instance, 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene is available for purchase for research purposes , indicating its potential use in future scientific studies.
properties
IUPAC Name |
1-(bromomethyl)-2-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6-4-8(9(11,12)13)3-2-7(6)5-10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXMZFSKNVEQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene | |
CAS RN |
1261837-38-0 |
Source


|
| Record name | 1-(bromomethyl)-2-methyl-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Methoxy-5-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2764257.png)


![3-cinnamyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2764261.png)



![1-(3,5-dimethoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2764268.png)
![4-[butyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2764269.png)
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2764272.png)
![Tert-butyl n-[trans-4-hydroxypyrrolidin-3-yl]carbamate hcl](/img/structure/B2764274.png)

![Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}propanoate](/img/structure/B2764277.png)
